molecular formula C18H25FN2O B2652722 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide CAS No. 953931-92-5

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide

Cat. No. B2652722
CAS RN: 953931-92-5
M. Wt: 304.409
InChI Key: OPDFDPVMTTWJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. In

Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity . Specifically, one of the compounds showed an antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Drug Development

“N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenoxy)acetamide” shows promise in drug development, specifically targeting neurological disorders. This suggests that the compound could be used in the development of new drugs for treating various neurological conditions.

Protein-Protein Interactions

The compound holds potential as a tool in studying protein-protein interactions. This could be particularly useful in understanding the complex networks of interactions that occur within cells, which could have implications for understanding disease processes and developing new treatments.

Synthesis of Other Compounds

The compound can be used as an intermediate in the synthesis of other compounds . For example, it has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .

Antimicrobial Agents

The compound could be used in the design and development of new drugs with potential antimicrobial activity . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria.

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which can be synthesized using this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-8-4-3-7-16(17)18(22)20-13-14-9-11-21(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFDPVMTTWJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.